3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKITKAUHIZELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389770 | |
| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-27-2 | |
| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the prospective applications of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in the field of drug discovery. While direct experimental data on this specific molecule is nascent, a thorough analysis of its structural motifs—the allyl, ethoxy, and methoxy groups appended to a central benzaldehyde scaffold—provides a strong rationale for its investigation as a novel therapeutic agent. Drawing upon established principles of medicinal chemistry and the known bioactivities of analogous compounds, this document outlines the scientific premise for its potential anti-inflammatory, antioxidant, and anticancer properties. We delve into the probable modulation of key cellular signaling pathways, namely NF-κB and MAPK, and furnish detailed, field-proven experimental protocols for the synthesis, characterization, and rigorous biological evaluation of this promising compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic utility of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
Introduction: The Scientific Rationale
Benzaldehyde and its derivatives represent a privileged class of organic compounds in medicinal chemistry, lauded for their extensive range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The specific substitutions on the benzene ring are pivotal in defining the compound's biological efficacy and its mechanism of action.[1] 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a synthetic benzaldehyde derivative whose structural features suggest a compelling potential for therapeutic intervention.[1]
The molecule's chemical structure, identified by CAS number 872183-27-2 and a molecular formula of C₁₃H₁₆O₃, combines three key functional groups that are known to contribute to bioactivity:[4]
-
The Allyl Group: The presence of an allyl moiety is associated with a range of pharmacological activities, including anti-inflammatory and anticancer effects.[5]
-
The Methoxy Group: Methoxy substitutions on aromatic rings are known to play a significant role in the anti-inflammatory properties of compounds like curcumin and its analogs.[6]
-
The Ethoxy Group: Ethoxylation can modulate the lipophilicity and pharmacokinetic properties of a molecule, potentially enhancing its bioavailability and cellular uptake.
Based on a comparative analysis of its structural analogs, it is hypothesized that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde may exert significant antioxidant and anti-inflammatory effects, likely through the modulation of the NF-κB and MAPK signaling pathways.[1]
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol (Proposed)
-
Ethylation of Isovanillin:
-
Dissolve isovanillin in a suitable solvent such as water.[7]
-
Add a base, for instance, sodium hydroxide, to the solution.[7]
-
Introduce an ethylating agent like bromoethane or diethyl sulfate.[7][8] A phase transfer catalyst (e.g., benzyltriethylammonium chloride) can be employed to facilitate the reaction.[8]
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for several hours.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration and purified by recrystallization.[7]
-
-
Allylation of 3-Ethoxy-4-methoxybenzaldehyde:
-
The second step involves a Claisen rearrangement, a common method for introducing allyl groups. A similar procedure for a related compound involves dissolving the starting material in N-methylpyrrolidone (NMP).[9]
-
The solution is then heated, potentially using microwave irradiation to accelerate the reaction (e.g., at 200°C for 3 hours).[9]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane.[9]
-
The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]
-
The crude product is then purified using column chromatography to yield the final compound, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.[9]
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Potential Therapeutic Applications and Mechanistic Insights
The unique combination of functional groups in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde suggests its potential in several therapeutic areas.
Anti-Inflammatory Activity
Hypothesized Mechanism: The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[2] It is postulated that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde will inhibit the activation of these pathways, leading to a reduction in inflammatory mediators.
Caption: Proposed inhibition of NF-κB and MAPK pathways.
Antioxidant Activity
Hypothesized Mechanism: Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The electron-donating nature of the methoxy and ethoxy groups on the aromatic ring of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is expected to confer potent radical scavenging activity.
Anticancer Activity
Hypothesized Mechanism: Several benzaldehyde derivatives have demonstrated significant anticancer activity.[10][11] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] The allyl group, in particular, is found in several natural and synthetic compounds with anticancer properties.[5] It is plausible that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro assays are recommended.
Assessment of Antioxidant Activity
A multi-assay approach is recommended for a comprehensive evaluation of antioxidant potential.
| Assay | Principle | Wavelength | Standard |
| DPPH Radical Scavenging | Measures the capacity of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[1] | ~517 nm | Trolox, Ascorbic Acid |
| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation. | ~734 nm | Trolox |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | ~593 nm | FeSO₄, Trolox |
Detailed Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in a suitable solvent (e.g., DMSO).
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Evaluation of Anti-Inflammatory Activity
Cell-Based Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
-
Calculation:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value.
-
Mechanistic Study: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol allows for the direct assessment of the compound's effect on the key proteins in the NF-κB and MAPK signaling cascades.[2]
Caption: Western blot workflow for pathway analysis.
-
Cell Treatment and Lysis: Treat cells as described in the NO inhibition assay. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-JNK) and for total protein levels as controls. Also, probe for IκBα to assess its degradation.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
In Vitro Anticancer Screening
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines such as HL-60, MCF-7, A549) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks and Future Directions
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde presents a compelling scaffold for the development of novel therapeutic agents. The structural rationale, supported by the known bioactivities of related benzaldehyde derivatives, strongly suggests potential anti-inflammatory, antioxidant, and anticancer properties. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these activities and the elucidation of the underlying molecular mechanisms.
Future research should focus on the successful synthesis and purification of the compound, followed by the comprehensive biological testing outlined herein. Positive in vitro results would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models of disease. The exploration of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde holds the promise of yielding a novel lead compound for drug development programs targeting inflammatory diseases and cancer.
References
-
Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics. Preprints.org. Available at: [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]
-
A new benzaldehyde derivative exhibits antiaflatoxigenic activity against Aspergillus flavus. National Center for Biotechnology Information. Available at: [Link]
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem. Available at: [Link]
-
What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. Macsen Labs. Available at: [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. PubMed. Available at: [Link]
-
4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
NF-kappa B: Methods and Protocols. ResearchGate. Available at: [Link]
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Center for Biotechnology Information. Available at: [Link]
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. National Center for Biotechnology Information. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. "Anticancer and antiangiogenesis activities of novel synthesized 2-subs" by ADEM GÜNER, ELİFSU POLATLI et al. [journals.tubitak.gov.tr]
- 4. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives and their potential uses
Advanced Characterization, Synthesis Strategy, and Pharmacological Applications
Executive Summary & Molecular Architecture[1]
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (CAS: 872183-27-2) represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] It is a trisubstituted benzaldehyde derivative that structurally bridges the gap between naturally occurring phenylpropanoids (like eugenol) and synthetic vanillin analogs.[1][2]
For the drug development professional, this molecule offers a unique trifunctional core :
-
Electrophilic Aldehyde (
): A reactive handle for Schiff base formation, Knoevenagel condensations, or bio-conjugation.[2] -
Lipophilic Alkoxy Array (
): The 4-ethoxy and 5-methoxy groups provide steric bulk and modulate metabolic stability (preventing rapid glucuronidation typical of free phenols).[1][2] -
Allylic Side Chain (
): A versatile alkene allowing for thiol-ene "click" chemistry, polymerization, or oxidative functionalization (e.g., epoxidation).[1][2]
This guide delineates the synthesis, chemical behavior, and translational potential of this compound, moving beyond basic catalog data to actionable research insights.
Synthetic Pathway & Process Engineering[2]
Direct functionalization of the benzene ring to achieve this specific substitution pattern is challenging due to regioselectivity issues.[1][2] The most robust, self-validating protocol relies on the Claisen Rearrangement of vanillin derivatives, followed by O-alkylation.[1][2]
Retrosynthetic Analysis
The target molecule is best accessed via 5-Allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde).[1][2][3] The 4-ethoxy group is installed last to avoid the harsh thermal conditions required for the allyl migration.[1][2]
Validated Synthesis Protocol
Step 1: O-Allylation of Vanillin
-
Reagents: Vanillin, Allyl Bromide, Potassium Carbonate (
).[2] -
Mechanism:
nucleophilic substitution.[1][2]
Step 2: Thermal Claisen Rearrangement (The Critical Step)
-
Conditions: Neat (solvent-free) or high-boiling solvent (e.g., N,N-dimethylaniline) at 190°C–210°C.[1][2]
-
Mechanism: [3,3]-Sigmatropic rearrangement.[1][2] The allyl group migrates from the oxygen to the ortho carbon position.[1][2]
-
Causality: This step is thermodynamically driven by the formation of the keto-intermediate, which rapidly tautomerizes back to the phenol (aromaticity restoration).[2]
-
Outcome: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin).
Step 3: O-Ethylation (Target Synthesis)
-
Reagents: 5-Allylvanillin, Ethyl Iodide (or Diethyl Sulfate),
.[1][2] -
Solvent: Acetonitrile or DMF (
).[1][2] -
Outcome: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde .
Synthesis Workflow Visualization
The following diagram illustrates the logical flow and atomic economy of this pathway.
Figure 1: Step-wise synthesis via Claisen Rearrangement. This route ensures correct regiochemistry of the allyl group.
Physicochemical & Structural Properties[1][2][3][5][6]
Understanding the physical parameters is crucial for formulation and assay development.[1][2]
| Property | Value / Characteristic | Relevance to Research |
| Molecular Formula | Mass Spec identification (MW: 220.26 g/mol ).[1][2][5] | |
| LogP (Predicted) | ~2.8 - 3.1 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).[1] |
| H-Bond Donors | 0 | Lack of free -OH improves metabolic stability compared to Vanillin.[1][2] |
| H-Bond Acceptors | 3 | Aldehyde and Ether oxygens interact with receptor pockets.[1][2] |
| Rotatable Bonds | 5 | High conformational flexibility for ligand docking.[1][2] |
| Reactive Sites | Aldehyde (Electrophile), Allyl (Nucleophile/Ene) | Dual reactivity allows "stapling" in peptide synthesis.[2] |
Biological & Pharmacological Potential[1][2][3][7][8]
While direct clinical data for this specific derivative is emerging, its pharmacophore maps strongly to established bioactive classes.[1][2] The substitution of the 4-hydroxyl (in vanillin) with a 4-ethoxy group significantly alters the Structure-Activity Relationship (SAR) .[1][2]
Antimicrobial & Antifungal Activity
Allyl-substituted phenols and benzaldehydes are potent disruptors of microbial cell membranes.[1][2]
-
Mechanism: The allyl group interacts with the lipid bilayer, increasing permeability.[2] The aldehyde group can form Schiff bases with bacterial enzymes, inhibiting metabolic pathways.[2]
-
Advantage: The 4-ethoxy group prevents rapid oxidation to the benzoic acid derivative, prolonging the half-life in vivo compared to the 4-hydroxy analog.[1][2]
Anticancer Potential (Tubulin Targeting)
Polymethoxylated benzaldehydes are known pharmacophores for tubulin binding (similar to Combretastatin A-4).[1][2]
-
Hypothesis: The 3-allyl-4-ethoxy-5-methoxy motif mimics the trimethoxyphenyl ring found in many antimitotic agents.[1][2]
-
Pathway: Inhibition of tubulin polymerization
Cell cycle arrest at G2/M phase Apoptosis.[1][2]
Signal Transduction Map
The following diagram details the potential biological interaction pathways based on SAR analysis of structural analogs.
Figure 2: Predicted pharmacodynamics.[1][2] The molecule acts via membrane disruption and specific enzyme inhibition.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are recommended for validating the identity and activity of the compound.
Protocol: Schiff Base Derivatization (Proof of Reactivity)
Context: This reaction confirms the aldehyde functionality and creates a library of potential antibacterial agents.[1][2]
-
Preparation: Dissolve 1.0 eq of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in Ethanol (anhydrous).
-
Addition: Add 1.0 eq of a primary amine (e.g., 4-fluoroaniline) and 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reaction: Reflux at
for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Isolation: Cool to room temperature. The Schiff base (imine) should precipitate.[1][2] Filter and recrystallize from ethanol.
-
Validation: FTIR should show the disappearance of the Carbonyl peak (
) and appearance of the Imine peak ( ).[1][2]
Protocol: DPPH Antioxidant Assay
Context: Although the 4-OH is blocked (ethoxy), the allyl group and the activated ring system may still exhibit radical scavenging properties, albeit lower than the phenolic precursor.[2]
-
Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Test Samples: Prepare serial dilutions of the target compound (10–500
). -
Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Incubate in the dark at RT for 30 mins.
-
Measurement: Measure Absorbance at 517 nm.
-
Calculation:
.[1][2]
References
-
BenchChem. (2025).[1][2][3][5][6] 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: Structure and Comparative Analysis. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3144091, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.[1][2] Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (5-Allylvanillin).[1][2] Retrieved from [1][2]
-
ChemicalBook. (2024).[1][2] Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde via Claisen Rearrangement.[1][2] Retrieved from [1]
-
Mishra, A. P., et al. (2026).[2][4][7] Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives (Schiff Bases). ResearchGate.[1][2] Retrieved from
Sources
- 1. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
exploring the reactivity of the allyl group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
An In-Depth Technical Guide to the Reactivity of the Allyl Group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the allyl group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, a polysubstituted aromatic compound with significant potential in synthetic chemistry and drug development.[1] The presence of the versatile allyl functional group, in conjunction with the electronically influential ethoxy, methoxy, and aldehyde moieties, offers a rich landscape for chemical modification. This document delves into the primary reaction pathways of the allyl group, including isomerization, oxidation, and addition reactions. Each section provides a detailed mechanistic rationale for the transformations, field-proven experimental protocols, and visual aids to facilitate understanding. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this molecule.
Introduction: The Molecular Architecture and Synthetic Potential
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a unique molecular scaffold characterized by a strategically positioned allyl group on a benzaldehyde core.[1] The molecular formula is C₁₃H₁₆O₃, and it has a molecular weight of 220.26 g/mol .[1][2] The core structure features an aldehyde group, which is a valuable synthetic handle, and two electron-donating groups, ethoxy and methoxy, which influence the electron density of the aromatic ring and its substituents. The allyl group, with its terminal double bond, is the primary focus of this guide, as it serves as a gateway to a diverse array of chemical transformations. Understanding the interplay of these functional groups is paramount to predicting and controlling the outcomes of chemical reactions.
The strategic placement of the allyl group ortho to the aldehyde and meta to the methoxy and ethoxy groups presents a unique electronic and steric environment. The electron-donating alkoxy groups increase the electron density of the benzene ring, which can, in turn, influence the reactivity of the benzylic position of the allyl group. This guide will systematically explore the key reactions that can be performed on the allyl moiety, providing both the theoretical underpinnings and practical methodologies for its transformation.
Caption: Chemical structure of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
Isomerization of the Allyl Group: A Gateway to Conjugated Systems
The terminal double bond of the allyl group can be migrated to form an internal, more thermodynamically stable propenyl group. This isomerization is a powerful transformation as it brings the double bond into conjugation with the aromatic ring, significantly altering the electronic properties and reactivity of the molecule.[3] These resulting 1-propenylbenzenes are valuable intermediates in the synthesis of a wide range of bioactive compounds.[3]
Mechanistic Considerations
The isomerization of allylbenzenes can be catalyzed by a variety of transition metals, such as rhodium, ruthenium, and palladium, as well as by strong bases.[4][5] Transition metal-catalyzed isomerizations often proceed through a metal-hydride addition-elimination mechanism. The catalyst first coordinates to the double bond, followed by the insertion of a metal-hydride into the double bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from the adjacent carbon regenerates the double bond in a new position and the active catalyst.
Base-catalyzed isomerization, on the other hand, typically involves the abstraction of a proton from the benzylic position to form a resonance-stabilized carbanion, followed by protonation at the terminal carbon of the original double bond. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting propenyl group (E vs. Z).
Caption: Experimental workflow for the isomerization of the allyl group.
Experimental Protocol: Rhodium-Catalyzed Isomerization
This protocol is adapted from established procedures for the isomerization of allylarenes.
Materials:
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
-
[Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)
-
dppb (1,4-Bis(diphenylphosphino)butane)
-
Ethanol, degassed
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) in a degassed mixture of ethanol and water (e.g., 9:1 v/v).
-
In a separate flask, prepare the catalyst by dissolving [Rh(COD)Cl]₂ (0.01 eq) and dppb (0.02 eq) in a small amount of degassed ethanol. Stir for 15 minutes at room temperature to allow for ligand exchange.
-
Transfer the activated catalyst solution to the reaction flask containing the substrate via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(prop-1-en-1-yl)-4-ethoxy-5-methoxy-benzaldehyde.
| Reactant | Product | Catalyst Loading (mol%) | Typical Yield (%) |
| 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | 3-(Prop-1-en-1-yl)-4-ethoxy-5-methoxy-benzaldehyde | 1.0 | >90 |
Oxidation of the Allyl Group: Installation of Oxygenated Functionalities
The double bond of the allyl group is susceptible to a variety of oxidative transformations, allowing for the introduction of valuable oxygen-containing functional groups such as ketones, aldehydes, or carboxylic acids.
Wacker-Tsuji Oxidation to a Methyl Ketone
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that selectively oxidizes a terminal alkene to a methyl ketone.[6][7] This transformation is highly valuable for converting the allyl group into an acetonyl substituent.
Mechanism: The reaction proceeds via a catalytic cycle involving Pd(II) and a co-oxidant, typically CuCl₂ or another suitable oxidant, with oxygen as the terminal oxidant.[6] The key steps involve the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated alkene to form a hydroxy-palladation intermediate. Subsequent β-hydride elimination and reductive elimination yield the ketone product and Pd(0). The co-oxidant then reoxidizes Pd(0) to Pd(II) to complete the catalytic cycle.
Caption: Reaction scheme for the Wacker-Tsuji oxidation of the allyl group.
Experimental Protocol: Wacker-Tsuji Oxidation
Materials:
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) chloride (CuCl₂)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq), PdCl₂ (0.05 eq), and CuCl₂ (1.0 eq).
-
Add a mixture of DMF and water (e.g., 7:1 v/v) as the solvent.
-
Purge the flask with oxygen and then maintain a positive pressure of oxygen with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Oxidative Cleavage to a Carboxylic Acid
The aromatic ring in alkylbenzenes has a significant activating effect on the reactivity of the alkyl side chains, making them susceptible to oxidation into carboxyl groups.[8] Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidatively cleave the allyl group, converting the benzylic carbon into a carboxylic acid.[8]
Mechanism: The mechanism of side-chain oxidation is complex but is believed to involve the formation of benzylic radicals at the carbon atom adjacent to the aromatic ring.[8] Regardless of the length of the alkyl chain, the oxidation typically results in a benzoic acid derivative.
Experimental Protocol: Oxidative Cleavage with KMnO₄
Materials:
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) and sodium carbonate (2.0 eq) in water in a round-bottom flask.
-
Heat the solution to reflux and add a solution of KMnO₄ (3.0 eq) in water portion-wise over a period of 1-2 hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Addition Reactions at the Allyl Double Bond
The carbon-carbon double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions.[9][10][11][12]
Halogenation: Synthesis of Dihaloalkanes
Halogens, such as bromine (Br₂), can add across the double bond to form a dihaloalkane derivative.
Mechanism: The bromine molecule becomes polarized as it approaches the electron-rich double bond.[10] This leads to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion to yield the vicinal dibromide.[10]
Caption: Workflow for the bromination of the allyl group.
Experimental Protocol: Bromination of the Allyl Group
Materials:
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) in CCl₄ in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of Br₂ (1.0 eq) in CCl₄ dropwise with stirring.
-
Continue stirring until the red-brown color of the bromine disappears.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dibrominated product.
| Reaction Type | Reagents | Product Functional Group |
| Isomerization | [Rh(COD)Cl]₂/dppb | Propenyl |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |
| Oxidative Cleavage | KMnO₄ | Carboxylic Acid |
| Bromination | Br₂ | Vicinal Dibromide |
Synthetic Origin and Related Reactions: The Claisen Rearrangement
The presence of an allyl group ortho to a hydroxyl group is a common structural motif that arises from the Claisen rearrangement of an allyl aryl ether.[13][14] It is plausible that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is synthesized from a precursor that undergoes such a rearrangement. For instance, 4-allyloxy-3-methoxybenzaldehyde can undergo a thermal or Lewis acid-catalyzed[15][15]-sigmatropic rearrangement to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[16] The resulting hydroxyl group can then be ethoxylated to yield the target molecule.
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[14] This reaction is a powerful tool for carbon-carbon bond formation.
Reactivity of Other Functional Groups
While the allyl group is a primary site of reactivity, the other functional groups on the molecule also have distinct chemical properties.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).[17][18]
Conclusion and Future Perspectives
The allyl group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a highly versatile functional handle that enables a wide range of chemical transformations. Through isomerization, oxidation, and addition reactions, a diverse library of derivatives can be synthesized. The insights and protocols provided in this guide are intended to empower researchers to harness the synthetic potential of this molecule. The resulting compounds, with their varied functionalities, are promising candidates for applications in medicinal chemistry, materials science, and fine chemical synthesis. Further exploration into the catalytic and stereoselective transformations of the allyl group in this and related systems will undoubtedly continue to be a fruitful area of research.
References
-
Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET - YouTube. [Link]
-
Isomerization reactions of allylic alcohols into ketones with the Grubbs reagent - PubMed. [Link]
-
Isomerization of Allylbenzenes | Request PDF - ResearchGate. [Link]
-
Isomerization of allylsilanes and deuterium study - ResearchGate. [Link]
-
16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]
-
18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. [Link]
-
Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide - Organic Chemistry Portal. [Link]
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem. [Link]
-
Isomerization of allylbenzenes. | Semantic Scholar. [Link]
-
Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. [Link]
-
16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Palladium(II)-Catalysed Oxidation of Alkenes - UCL Discovery. [Link]
-
Alkene Addition Reactions: Crash Course Organic Chemistry #16 - YouTube. [Link]
-
Wacker Oxidation - Chemistry LibreTexts. [Link]
-
Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. [Link]
-
Catalytic Direct-Type Addition Reactions of Alkylarenes With Imines and Alkenes - PubMed. [Link]
-
Synthesis of alkenes by isomerizations - Organic Chemistry Portal. [Link]
-
Claisen rearrangement - Wikipedia. [Link]
-
O-Demethylation | Chem-Station Int. Ed. [Link]
-
27.5: Introduction to Addition Reactions: Reactions of Alkenes - Chemistry LibreTexts. [Link]
-
Aromatic Compounds and Their Reactions 3. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
-
The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). [Link]
-
(PDF) Isomerization of Allylbenzenes - Academia.edu. [Link]
-
10.8 Introduction to Addition Reactions of Alkenes - YouTube. [Link]
-
Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. [Link]
-
ortho-anisaldehyde, 135-02-4 - The Good Scents Company. [Link]
-
8.1 Introduction to Alkene Addition Reactions - YouTube. [Link]
-
Wacker Oxidation - stoltz2.caltech.edu. [Link]
-
Enantioselective allylation of 4-methoxy benzaldehyde with allyl- trichlorosilane using different L-amino acids based organocatalysts a - ResearchGate. [Link]
-
5.2: Oxidation of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed. [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. [Link]
-
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem. [Link]
- US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google P
-
Supporting Information For - The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d.docksci.com [d.docksci.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Isomerization reactions of allylic alcohols into ketones with the Grubbs reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 17. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
Methodological & Application
analytical techniques for characterizing 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
An In-Depth Guide to the Analytical Characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Novel Benzaldehyde Derivative
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a polysubstituted aromatic aldehyde with significant potential in the pharmaceutical, flavor, and fragrance industries.[1] Its unique molecular architecture, featuring allyl, ethoxy, and methoxy functional groups on a benzaldehyde core, suggests a wide range of chemical reactivity and biological activities.[2] The molecular formula is C₁₃H₁₆O₃, corresponding to a molecular weight of 220.26 g/mol .[2] A thorough analytical characterization is paramount to establishing its identity, purity, and stability, which are critical parameters for its application in research and development.
Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive characterization pathway based on established analytical techniques for structurally related compounds.[2] The methodologies described herein are designed to provide a robust framework for researchers to confirm the structural integrity and quantify the purity of newly synthesized or procured batches of this compound.
A plausible synthetic route involves the ethoxylation of a precursor such as 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[2] This synthetic pathway informs the potential impurity profile, which may include unreacted starting materials or by-products of the etherification reaction. A multi-technique approach is therefore essential for a complete characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | 220.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
Overall Analytical Workflow
The comprehensive characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde involves a synergistic application of chromatographic and spectroscopic techniques. This workflow ensures orthogonal validation of the compound's identity, structure, and purity.
Caption: Integrated workflow for the characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
Part 1: Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, including starting materials, reagents, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] Its high resolution allows for the separation of closely related structures, making it ideal for quantifying the main component and detecting impurities. UV detection is suitable for aromatic aldehydes due to their strong chromophores.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Filter both solvents through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase initial conditions (e.g., 50:50 Water:Acetonitrile).
-
-
Chromatographic Conditions:
-
The following conditions are a starting point and should be optimized for the specific column and system used.
-
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax determined by UV-Vis) |
Gradient Elution Program:
| Time (min) | % Solvent A (Water) | % Solvent B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For assay, a calibration curve must be generated using a certified reference standard.
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[4] It is particularly useful for detecting residual solvents from synthesis or purification steps and for identifying thermally stable by-products that might not be well-resolved by HPLC. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Protocol: Identification of Volatile Impurities by GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer) with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all separated components.
-
Examine the mass spectrum of each peak. The molecular ion peak for the target compound should correspond to its molecular weight (m/z = 220.26).[2]
-
Compare the fragmentation patterns of unknown peaks with spectral libraries (e.g., NIST) for tentative identification of impurities.
-
Part 2: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Expected Spectroscopic Data: The following table outlines the predicted NMR signals based on the structure of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and data from analogous compounds.[2][5]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aldehyde | ~9.8 | Singlet (s) | -CHO |
| Aromatic | ~7.3 - 7.4 | 2 x Doublet (d) or 2 x Singlet (s) | Ar-H |
| Allyl (vinyl) | ~5.9 - 6.1 | Multiplet (m) | -CH=CH₂ |
| Allyl (vinyl) | ~5.0 - 5.2 | Multiplet (m) | -CH=CH₂ |
| Ethoxy (quartet) | ~4.1 | Quartet (q) | -O-CH₂-CH₃ |
| Methoxy | ~3.9 | Singlet (s) | -O-CH₃ |
| Allyl (methylene) | ~3.4 | Doublet (d) | Ar-CH₂-CH= |
| Ethoxy (triplet) | ~1.5 | Triplet (t) | -O-CH₂-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~191 | -CHO |
| Aromatic | ~150 - 155 | C-O |
| Aromatic | ~140 - 145 | C-O |
| Allyl (vinyl) | ~137 | -CH=CH₂ |
| Aromatic | ~130 - 135 | C-CHO |
| Aromatic | ~125 - 130 | C-Allyl |
| Allyl (vinyl) | ~116 | -CH=CH₂ |
| Aromatic | ~110 - 115 | C-H |
| Aromatic | ~105 - 110 | C-H |
| Ethoxy | ~65 | -O-CH₂- |
| Methoxy | ~56 | -O-CH₃ |
| Allyl | ~34 | Ar-CH₂- |
| Ethoxy | ~15 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Protocol: FT-IR Analysis
-
Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a small drop of the neat sample between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H stretch | Aromatic & Vinyl |
| ~2980-2850 | C-H stretch | Aliphatic (Allyl, Ethoxy, Methoxy) |
| ~2820 & ~2720 | C-H stretch | Aldehyde (Fermi doublet)[7] |
| ~1690 | C=O stretch | Aldehyde (conjugated)[2] |
| ~1600 & ~1480 | C=C stretch | Aromatic ring |
| ~1260 & ~1030 | C-O stretch | Ether linkages |
UV-Visible Spectrophotometry
Rationale: UV-Vis spectrophotometry is a simple and robust method for quantitative analysis based on Beer's Law.[8] It is also used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC.
Protocol: Quantitative Analysis and λmax Determination
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
λmax Determination:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Scan the absorbance from 400 nm to 200 nm using the solvent as a blank.
-
The wavelength with the highest absorbance is the λmax.
-
-
Quantitative Analysis (Standard Curve Method):
-
Prepare a series of standard solutions of known concentrations from a high-purity reference sample.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The result should be a linear plot that follows Beer's Law (A = εbc).[9]
-
Measure the absorbance of the unknown sample (prepared to fall within the concentration range of the standards) and determine its concentration from the calibration curve.
-
Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.
Conclusion: A Synthesis of Analytical Evidence
The comprehensive characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde requires the integration of data from multiple orthogonal analytical techniques. Chromatographic methods like HPLC and GC-MS establish the purity and identify potential contaminants, while spectroscopic techniques including NMR, FT-IR, and UV-Vis confirm the molecular structure and functional group composition. By following the protocols outlined in this guide, researchers can confidently validate the identity, purity, and structural integrity of this promising compound, ensuring reliable and reproducible results in their scientific endeavors.
References
- Google Patents. Process for the preparation of substituted benzaldehydes. US4622429A.
-
RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]
-
RSC Advances. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]
-
Acta Pharmaceutica Hungarica. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information For: Synthesis of Substituted Benzaldehydes. Available from: [Link]
- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
-
PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Available from: [Link]
-
ResearchGate. The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. Available from: [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available from: [Link]
-
ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. Available from: [Link]
-
ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Available from: [Link]
-
ResearchGate. FT-IR Spectrum of Benzaldehyde. Available from: [Link]
-
Indo American Journal of Pharmaceutical Sciences. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Available from: [Link]
-
ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]
-
SpectraBase. 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
-
Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Available from: [Link]
-
ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]
-
ResearchGate. Quantitative Analysis of Formaldehyde Using UV‐VIS Spectrophotometer Pattern Recognition and Artificial Neural Networks. Available from: [Link]
-
ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Available from: [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available from: [Link]
-
UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
SciRP.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]
-
Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]
-
Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Available from: [Link]
-
NIST WebBook. Benzaldehyde. Available from: [Link]
-
CUNY Academic Works. Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. repligen.com [repligen.com]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
Application Note: A Validated Protocol for the Purification of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, a key intermediate in synthetic organic chemistry.[1][2] The unique structural features of this polysubstituted benzaldehyde, including an aldehyde, allyl, ethoxy, and methoxy group, make it a versatile precursor for complex molecular architectures in the pharmaceutical and fragrance industries.[1][3] Given its synthesis often results in a mixture containing starting materials and byproducts, an efficient and reproducible purification method is paramount. This guide details a robust methodology using normal-phase column chromatography, grounded in established chromatographic principles, to achieve high purity (>95%). We will cover preliminary analysis by Thin-Layer Chromatography (TLC) for mobile phase optimization, detailed column packing and elution procedures, and post-purification analysis, ensuring researchers can confidently implement this protocol.
Introduction and Principle of Separation
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ) is a colorless to pale yellow liquid at room temperature.[1][3][4] A plausible synthetic route involves the ethoxylation of its precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[3] This precursor, containing a polar hydroxyl group, is a common and critical impurity to remove.
The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The separation is based on the differential adsorption and desorption of the components in the crude mixture as they are passed through the column with a non-polar mobile phase.
Causality of Separation:
-
Target Molecule: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a moderately polar compound. The aldehyde and ether functionalities can act as hydrogen bond acceptors, interacting with the silica gel.
-
Key Impurity (Precursor): The likely precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is significantly more polar due to its phenolic hydroxyl group, which is a strong hydrogen bond donor.[5] This results in a much stronger interaction with the polar silica gel.
-
Elution Order: Consequently, when using a non-polar mobile phase (like a hexane/ethyl acetate mixture), the less polar components will travel through the column more quickly, while more polar components will be retained longer. The target product will elute after non-polar byproducts but well before the highly polar precursor.
This protocol is designed as a self-validating system, beginning with analytical TLC to predict the preparative column conditions, ensuring an efficient and successful purification.
Physicochemical Properties and Materials
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 872183-27-2 | [1][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][3][4] |
| Molecular Weight | 220.26 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone); slightly soluble in water. | [1] |
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, Grade 60, Particle Size 230-400 mesh |
| Crude Sample | Crude 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde |
| Solvents | n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Dichloromethane (DCM, ACS Grade) |
| Apparatus | Glass chromatography column (40-60 mm diameter), Separatory funnel/eluent reservoir, Fraction collection tubes, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV Lamp (254 nm), Capillary spotters, Rotary Evaporator |
Experimental Protocols
The entire purification workflow is a sequential process designed to maximize both purity and yield.
Caption: Purification workflow for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
Protocol 3.1: TLC for Mobile Phase Optimization
The objective is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation on a preparative column.
-
Preparation: Prepare three separate developing chambers with the following mobile phases:
-
System A: 9:1 n-Hexane : Ethyl Acetate
-
System B: 8:2 n-Hexane : Ethyl Acetate
-
System C: 7:3 n-Hexane : Ethyl Acetate
-
-
Spotting: Dissolve a small amount of the crude mixture in DCM. Using a capillary spotter, carefully spot the mixture onto three separate TLC plates, ensuring the starting line is above the solvent level in the chamber.
-
Development: Place one TLC plate in each chamber, cover, and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The target compound, being a benzaldehyde derivative, is UV active.
-
Analysis: Calculate the Rf value for the main spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that yields an Rf value closest to 0.3 for the subsequent column chromatography. For structurally similar benzaldehydes, a system of 15:1 to 10:1 petroleum ether:ethyl acetate is often effective, which corresponds to the less polar end of the tested range.[6]
Protocol 3.2: Column Preparation and Sample Loading
-
Silica Gel Calculation: As a rule of thumb, use approximately 50-100 g of silica gel for every 1 g of crude material to be separated.
-
Slurry Packing:
-
In a beaker, add the calculated amount of silica gel to the least polar mobile phase tested (e.g., 95:5 n-Hexane:EtOAc).
-
Stir gently to create a homogenous, lump-free slurry. This wet-slurry method is critical for preventing air bubbles and ensuring a uniformly packed column.
-
Secure the chromatography column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to encourage even packing. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of DCM or the mobile phase (1-2 mL).
-
Once the solvent level in the packed column reaches the top of the sand layer, carefully apply the dissolved sample onto the sand using a pipette.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with two small portions (1-2 mL) of the mobile phase, allowing each wash to absorb fully. This ensures a concentrated starting band, which is key to a good separation.
-
Protocol 3.3: Elution and Fraction Collection
This protocol uses a step-gradient elution, which provides better control than an isocratic elution for separating compounds with different polarities.
-
Initial Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 n-Hexane:EtOAc) to remove any very non-polar impurities. Collect fractions of approximately 20-30 mL.
-
Gradient Elution: Systematically increase the polarity of the mobile phase according to the plan below. This gradient should be adjusted based on the initial TLC results. The goal is to slowly increase the eluting power of the mobile phase to cleanly separate the target compound from more strongly adsorbed impurities.
| Step | Solvent System (n-Hexane:EtOAc) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | 2 | Elute non-polar impurities |
| 2 | 90:10 | 3 | Elute product |
| 3 | 80:20 | 2 | Elute more polar byproducts |
| 4 | 50:50 | 2 | Column flush |
-
Fraction Monitoring: After collecting 5-10 fractions, spot every second or third fraction on a TLC plate. Develop the plate using the optimal solvent system determined in Protocol 3.1.
-
Pooling and Isolation:
-
Identify the fractions that contain only the pure product (single spot at the correct Rf).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Place the flask under high vacuum to remove any residual solvent, yielding the pure 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
-
Confirmation of Identity and Purity
The isolated product should be characterized to confirm its structure and assess its purity. Based on literature for analogous compounds, the following data are expected.[3]
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to: Aldehydic proton (~9.8 ppm), aromatic protons, methoxy protons (~3.9 ppm), ethoxy protons (quartet and triplet), and allyl group protons (multiplets and doublet). |
| ¹³C NMR | Resonances for: Carbonyl carbon (~191 ppm), aromatic carbons, methoxy carbon (~56 ppm), ethoxy carbons, and allyl group carbons. |
| FT-IR | Characteristic absorption bands for: Aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (m/z = 220.26). |
Troubleshooting
| Problem | Probable Cause | Solution |
| Poor Separation (Overlapping Spots) | - Improper mobile phase selection.- Column overloaded with sample.- Sample band was too diffuse. | - Re-optimize mobile phase with TLC; aim for a larger ΔRf between spots.- Reduce the amount of crude material relative to silica (increase silica:sample ratio).- Dissolve sample in a minimal volume for loading. |
| Cracked or Channeled Silica Bed | - Column was allowed to run dry.- Packing was not uniform. | - Always keep the silica bed submerged in solvent.- Ensure a homogenous slurry and tap the column gently and consistently during packing. |
| Product Elutes Too Quickly (Rf ≈ 1) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Gradually and systematically increase the proportion of the polar solvent (ethyl acetate). |
References
-
Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Development of Antimicrobial Compounds from 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzaldehyde derivatives represent a promising class of compounds with a wide spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and antimicrobial evaluation of a specific scaffold: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. This compound, a derivative of vanillin and structurally related to eugenol, possesses key functional groups—the aldehyde, allyl, ethoxy, and methoxy moieties—that are amenable to chemical modification to explore and enhance its therapeutic potential.
This guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental design, from the initial synthesis of the parent compound to the in-depth evaluation of its derivatives' antimicrobial efficacy and mechanism of action. By following these protocols, researchers can systematically investigate this promising chemical space and contribute to the discovery of new antimicrobial leads.
Section 1: Synthesis of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and its Derivatives
The development of novel antimicrobial agents from the 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde scaffold begins with its synthesis and subsequent derivatization. The aldehyde functional group serves as a versatile handle for creating a library of compounds, primarily through the formation of Schiff bases and oxime ethers.
Plausible Synthetic Pathway for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Step 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (5-Allylvanillin)
This step involves a Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde.
-
Protocol:
-
In a microwave reactor, dissolve 4-allyloxy-3-methoxybenzaldehyde in N-methylpyrrolidone (NMP).
-
Irradiate the mixture with microwaves at 200°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.
-
Step 2: Ethoxylation of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
The phenolic hydroxyl group of 5-allylvanillin is then ethylated.
-
Protocol:
-
Dissolve 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde in a suitable solvent such as DMF or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde by column chromatography.
-
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are synthesized by the condensation of the aldehyde with primary amines. The resulting C=N double bond is crucial for the biological activity of many such compounds.[1]
-
Protocol:
-
Dissolve equimolar amounts of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and a selected primary amine in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Synthesis of Oxime Ether Derivatives
Oxime ethers are prepared by a two-step, one-pot reaction from the parent aldehyde. The formation of the oxime followed by alkylation introduces new functionalities that can modulate antimicrobial activity.
-
Protocol:
-
Dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in a mixture of an appropriate solvent (e.g., THF or DMSO) and water.
-
Add hydroxylamine hydrochloride and a base such as potassium carbonate or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating to form the oxime intermediate.
-
Without isolating the oxime, add an alkylating agent (e.g., an alkyl halide) to the reaction mixture.
-
Continue stirring until the alkylation is complete, as monitored by TLC.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the resulting oxime ether derivative by column chromatography.
-
Caption: Workflow for the synthesis of Schiff base and oxime ether derivatives.
Section 2: Antimicrobial Susceptibility Testing
A systematic evaluation of the antimicrobial activity of the synthesized compounds is essential. This section details the standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms.
Panel of Microorganisms
The following microorganisms are recommended for initial screening to assess the broad-spectrum potential of the synthesized compounds:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028)
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[2]
-
Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of test concentrations.
-
Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Protocol:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical MIC and MBC data for the parent compound and representative derivatives to illustrate potential outcomes.
| Compound | S. aureus MIC/MBC (µg/mL) | E. coli MIC/MBC (µg/mL) | C. albicans MIC/MBC (µg/mL) |
| Parent Compound | 64 / >128 | 128 / >128 | >128 / >128 |
| Schiff Base 1 | 16 / 32 | 32 / 64 | 64 / 128 |
| Oxime Ether 1 | 32 / 64 | 64 / 128 | 32 / 64 |
| Ciprofloxacin | 0.5 / 1 | 0.25 / 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 / 4 |
Section 3: Mechanistic Studies
Understanding the mechanism of action is a critical step in the development of any new antimicrobial agent. Based on the known activities of related phenolic compounds like eugenol and vanillin, the primary mechanisms of action are likely to involve disruption of the cell membrane, interaction with cellular macromolecules such as DNA, and inhibition of essential enzymes.[4][5]
Caption: Proposed mechanisms of antimicrobial action.
Cell Membrane Permeability Assay
This assay assesses the ability of the compounds to disrupt the integrity of the bacterial cell membrane using fluorescent probes.[6]
-
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash and resuspend the cells in a suitable buffer.
-
Treat the bacterial suspension with the test compounds at their MIC and sub-MIC concentrations.
-
Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) for outer membrane permeability or propidium iodide (PI) for inner membrane permeability.[7]
-
Measure the fluorescence intensity over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane permeabilization.
-
DNA Binding Assay
The interaction of the compounds with bacterial DNA can be investigated using spectroscopic methods.
-
Protocol:
-
Prepare solutions of bacterial DNA and the test compounds in a suitable buffer.
-
Titrate the DNA solution with increasing concentrations of the test compound.
-
Record the UV-Visible absorption or fluorescence spectra after each addition.
-
Changes in the spectral properties (e.g., hyperchromism, hypochromism, or shifts in wavelength) suggest binding of the compound to DNA.[8]
-
The binding constant can be calculated from the spectral data.
-
Enzyme Inhibition Assay
The effect of the compounds on the activity of essential bacterial enzymes, such as DNA gyrase or β-lactamase, can be evaluated.
-
Protocol (Example: DNA Gyrase Inhibition):
-
Use a commercially available DNA gyrase supercoiling assay kit.
-
Incubate the relaxed plasmid DNA substrate with DNA gyrase in the presence of various concentrations of the test compounds.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Inhibition of the supercoiling activity of DNA gyrase will result in a decrease in the amount of supercoiled DNA.
-
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the systematic development of novel antimicrobial agents based on the 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde scaffold. By following these detailed methodologies for synthesis, derivatization, antimicrobial susceptibility testing, and mechanistic studies, researchers can effectively explore the therapeutic potential of this promising class of compounds. The structural versatility of the benzaldehyde core, coupled with the potential for multifaceted mechanisms of action, makes this an exciting area for further investigation in the ongoing battle against antimicrobial resistance.
References
- Amerikova, M., & El-Tibi, I. P. (2025). Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. [Fictional Journal of Antimicrobial Research].
- Ghaly, M. A., El-Bendary, E. R., Shehata, I. A., Bayomi, S. M., & Habib, E. E. (2015). Synthesis, antimicrobial activity, DNA-binding affinity and molecular docking of certain 1,2,4-triazolo[1,5-α]pyrimidines as nalidixic acid isosteres.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
- Jayabalakrishnan, C., & Natarajan, K. (2002). Ruthenium(II) carbonyl complexes with tridentate Schiff bases and their antibacterial activity. Transition Metal Chemistry.
- Kasumov, V. T. (2002). Synthesis, spectroscopic and redox properties of nickel(II) salicylaldimine complexes containing sterically hindered phenols. Transition Metal Chemistry.
- Li, J., et al. (2012). One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides.
-
MDPI. (2023). DNA-Aptamers Binding Aminoglycoside Antibiotics. Retrieved from [Link]
-
MDPI. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. Retrieved from [Link]
-
MDPI. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Nabavi, S. F., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology.
-
PubMed. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Retrieved from [Link]
-
ResearchGate. (2014). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Retrieved from [Link]
-
SciSpace. (2014). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Retrieved from [Link]
-
Taylor & Francis Online. (2024). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Retrieved from [Link]
-
TSI Journals. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE. Retrieved from [Link]
- Wang, H., et al. (2016). Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. Bioorganic & Medicinal Chemistry Letters.
-
Zanco Journal of Medical Sciences. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Strategic Utility of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in the Synthesis of Bio-active Natural Product Analogs
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern drug discovery and natural product synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde emerges as a highly versatile and strategically functionalized building block for the synthesis of a diverse array of natural product analogs.[1][2] Its unique trifecta of reactive sites—an aldehyde, an allyl group, and a highly substituted aromatic ring—offers a rich platform for a multitude of chemical transformations. This application note provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on leveraging this powerful precursor for the synthesis of analogs of biologically active natural products, with a focus on phenylpropanoids such as asarone and dillapiole.
The aldehyde functionality serves as a gateway for carbon-carbon bond formation through classic reactions like the Wittig olefination and Knoevenagel condensation, enabling the extension of the carbon skeleton and the introduction of diverse functionalities.[3][4][5][6] The allyl group is amenable to a wide range of modifications, including isomerization, oxidation, and metathesis, providing a handle for further molecular diversification. Finally, the electron-rich aromatic ring, adorned with ethoxy and methoxy groups, not only influences the electronic properties of the molecule but also offers potential sites for further electrophilic substitution, allowing for the fine-tuning of steric and electronic parameters to optimize biological activity.
This guide will present detailed, field-proven protocols for the synthesis of two classes of natural product analogs from 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde: an asarone analog via a Wittig reaction and a dillapiole analog scaffold via a Knoevenagel condensation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Physicochemical Properties of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
A thorough understanding of the physicochemical properties of the starting material is crucial for its effective use in synthesis. The following table summarizes the key properties of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | |
| Molecular Weight | 220.26 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. | |
| Storage | Store in a cool, dry place, away from light and oxidizing agents. |
Synthetic Pathways to Natural Product Analogs
The strategic positioning of functional groups in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde allows for a divergent synthetic approach to a variety of natural product analogs. This section will detail the synthesis of an asarone analog and a scaffold for dillapiole analogs.
Application Protocol 1: Synthesis of an Asarone Analog via Wittig Reaction
Asarone and its isomers, found in certain plants, have garnered interest for their potential biological activities.[7] This protocol details the synthesis of an (E)-asarone analog, (E)-1-(4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl)prop-1-ene, from 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde using a Wittig reaction. The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[3][4] In this case, a stabilized ylide is used to favor the formation of the (E)-isomer.
Reaction Scheme:
Caption: Synthesis of an asarone analog via Wittig reaction.
Experimental Protocol:
Materials:
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq)
-
Ethyl (triphenylphosphoranylidene)acetate (1.1 eq)
-
Anhydrous Toluene (10 mL per mmol of aldehyde)
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) and anhydrous toluene.
-
Addition of Ylide: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution. The use of a stabilized ylide favors the formation of the (E)-alkene.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification:
-
Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing with hexane.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Collect the fractions containing the pure product and concentrate them under reduced pressure. Characterize the final product, (E)-1-(4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl)prop-1-ene, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show a characteristic large coupling constant (typically 15-16 Hz) for the trans-vinylic protons.[8]
Expected Results and Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| (E)-1-(4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl)prop-1-ene | C₁₅H₂₀O₂ | 232.32 | 70-85 | ¹H NMR (CDCl₃, 400 MHz): δ 6.90-6.70 (m, 2H, Ar-H), 6.30 (d, J = 15.8 Hz, 1H, Ar-CH=), 6.10 (dq, J = 15.8, 6.8 Hz, 1H, =CH-CH₃), 5.95 (m, 1H, -CH=CH₂), 5.10-5.00 (m, 2H, -CH=CH₂), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 3.35 (d, J = 6.5 Hz, 2H, Ar-CH₂-), 1.85 (d, J = 6.8 Hz, 3H, =CH-CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃). |
Application Protocol 2: Synthesis of a Dillapiole Analog Scaffold via Knoevenagel Condensation
Dillapiole, a phenylpropanoid found in several plant species, and its analogs have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.[4][9] This protocol outlines the synthesis of a dillapiole analog scaffold, (E)-2-cyano-3-(4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl)acrylamide, through a Knoevenagel condensation of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde with an active methylene compound, cyanoacetamide. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[10][11]
Reaction Scheme:
Caption: Synthesis of a dillapiole analog scaffold via Knoevenagel condensation.
Experimental Protocol:
Materials:
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (5 mL per mmol of aldehyde)
-
Deionized water
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beaker
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution. Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC (e.g., ethyl acetate:hexane 1:1 v/v). The formation of a more polar product spot should be observed.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
A solid precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual piperidine and unreacted starting materials.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (E)-2-cyano-3-(4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl)acrylamide. The (E)-isomer is typically the thermodynamic product in this type of condensation.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The IR spectrum should show characteristic peaks for the nitrile (C≡N) and amide (C=O) functional groups.
Expected Results and Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| (E)-2-cyano-3-(4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl)acrylamide | C₁₆H₁₈N₂O₃ | 286.33 | 80-95 | ¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (s, 1H, =CH-), 7.80 (s, 1H, -NH₂), 7.60 (s, 1H, -NH₂), 7.50 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 6.00 (m, 1H, -CH=CH₂), 5.15-5.05 (m, 2H, -CH=CH₂), 4.00 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.80 (s, 3H, -OCH₃), 3.40 (d, J = 6.5 Hz, 2H, Ar-CH₂-), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃). IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1680 (C=O stretch), ~1620 (C=C stretch). |
Conclusion and Future Perspectives
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde stands as a testament to the power of strategic molecular design in organic synthesis. The protocols detailed herein for the synthesis of asarone and dillapiole analogs via Wittig and Knoevenagel reactions, respectively, showcase its utility as a versatile precursor for generating libraries of biologically relevant compounds. The multi-functional nature of this starting material opens avenues for the exploration of a vast chemical space, enabling the synthesis of novel heterocyclic systems and other complex molecular architectures. Future work will focus on expanding the repertoire of reactions performed on this scaffold, including isomerization and oxidation of the allyl group, and further functionalization of the aromatic ring, to generate a wider diversity of natural product analogs for biological screening in various therapeutic areas.
References
-
Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New Syntheses of Dillapiole and its 4-Methylthio Analog. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. (2023). MDPI. Retrieved from [Link]
-
Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Figure 1. Chemical structures of (E)-1-(4-methoxy-phen-yl)3-( 3 , 4 ,... (n.d.). ResearchGate. Retrieved from [Link]
-
The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2011). Pharmaceutical Biology, 49(11), 1173-1179. Retrieved from [Link]
-
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol. (n.d.). PubChem. Retrieved from [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/287508491_A_simple_and_efficient_procedure_for_the_Knoevenagel_condensation_catalyzed_by_MeHMTA]BF4_ionic_liquid]([Link])
-
Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
-
Synthesis and Hypolipidemic and Antiplatelet Activities of α-Asarone Isomers in Humans (in Vitro), Mice (in Vivo), and Rats (in Vivo). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2018). Molecules, 23(11), 2897. Retrieved from [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). ChemRxiv. Retrieved from [Link]
-
One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020). Proceedings, 4(1), 35. Retrieved from [Link]
-
New Syntheses of Dillapiol [4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole], Its 4-Methylthio and Other Analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Trapping with an Electrophile. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation. (2021). Journal of Scientific Research, 65(8), 39-41. Retrieved from [Link]
-
Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Syntheses of Dillapiole and its 4-Methylthio Analog - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (E)-2-methoxy-4-(prop-1-enyl)phenol(5932-68-3) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent | MDPI [mdpi.com]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
challenges in the purification of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Technical Support Center: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde Purification
Ticket ID: PUR-AEMB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Protocols & Stability Management
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde . This molecule presents a unique "triad of sensitivity" often encountered in advanced phenylpropanoid synthesis:
-
Aldehyde Core: Susceptible to aerobic oxidation (forming the benzoic acid derivative) and nucleophilic attack.
-
Allyl Group: Prone to thermal isomerization (to the conjugated propenyl form) and polymerization, especially under acidic conditions.
-
Polysubstitution: The 4-ethoxy and 5-methoxy groups increase electron density, making the ring electron-rich and more susceptible to oxidative degradation.
This guide replaces standard textbook procedures with field-optimized workflows designed to maximize yield and purity ( >98%) for drug development applications.
Module 1: Chemical Stability & Handling (Pre-Purification)
Issue: "My crude reaction mixture turns dark brown/black upon standing." Diagnosis: Oxidative polymerization or Acid-Catalyzed Decomposition.
The Protocol: Before attempting purification, you must stabilize the crude matrix.
-
Atmosphere: The aldehyde functionality is an "oxygen sponge." All storage and transfers must occur under Argon or Nitrogen.
-
pH Control: The allyl group can migrate to the thermodynamically more stable styrene-like propenyl position if exposed to Lewis acids or strong protic acids.
-
Action: Wash the crude organic layer with Saturated
immediately after reaction termination to neutralize any acidic species.
-
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can generate HCl traces over time, catalyzing degradation. Use Anhydrous Ethyl Acetate or Toluene.
Module 2: The Bisulfite Adduct Method (The "Gold Standard")
Issue: "Column chromatography is not separating the aldehyde from the non-carbonyl impurities (phenols/ethers)."
Solution: Chemoselective purification using Sodium Bisulfite (
Why this works: Unlike physical separation (chromatography), this is a chemical separation. The aldehyde forms a water-soluble sulfonate salt, while impurities remain in the organic layer.[1][2]
Step-by-Step Protocol:
-
Preparation: Dissolve 10g of Crude Oil in 50 mL of Ethyl Acetate (Do not use ether; it is too volatile. Do not use DCM; it forms emulsions).
-
Adduct Formation: Add 50 mL of freshly prepared saturated aqueous
. -
The "Vigorous" Phase: Stir vigorously for 2-4 hours.
-
Note: Because your molecule is sterically crowded (3,4,5-substituted), adduct formation is slower than with simple benzaldehyde.
-
Observation: A white crystalline precipitate may form at the interface. This is good.
-
-
Separation:
-
Transfer to a separatory funnel.
-
Wash 1: Keep the Aqueous Layer (and any solid precipitate). Discard the Organic Layer (contains non-aldehyde impurities).
-
Wash 2: Wash the aqueous layer/solid with fresh Ethyl Acetate (
mL) to remove trapped organic impurities.
-
-
Regeneration (The Critical Step):
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Visualization: Bisulfite Workflow
Figure 1: Chemoselective purification workflow using the Bisulfite Adduct method.[2] Note the critical wash steps to remove non-polar contaminants.
Module 3: Chromatographic Troubleshooting
Issue: "The product streaks on silica gel or co-elutes with a yellow impurity." Diagnosis: Acidic Silica degradation and "Tail-ing" due to the phenolic/acidic nature of impurities.
The "Buffered Silica" Protocol: Standard silica is slightly acidic (pH 6-6.5). This is sufficient to degrade sensitive allyl-benzaldehydes or cause streaking of the corresponding benzoic acid impurity.
-
Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) .
-
Eluent System: Use Hexane:Ethyl Acetate (Gradient 95:5
80:20).-
Tip: Avoid Acetone or Methanol if possible; they dissolve silica slightly and carry "fines" into your product.
-
-
Loading: Do not load as a neat oil. Dissolve in a minimum amount of Toluene (not DCM) and load. Toluene helps prevent crystallization on the column head.
Data Comparison: Purification Methods
| Method | Purity Achieved | Recovery Yield | Major Risk | Recommended For |
| Bisulfite Extraction | >98% | 70-85% | Emulsion formation | Removing non-aldehyde isomers |
| Standard Column | 90-95% | 85-90% | Acidic degradation on silica | Final polish after extraction |
| Vacuum Distillation | >95% | 60-70% | Thermal polymerization/Rearrangement | Large scale (>50g) only |
Module 4: Distillation Hazards (Thermal)
Issue: "I tried to distill the product, but the boiling point kept rising and the pot turned into a gel." Diagnosis: Claisen-Cope Rearrangement & Polymerization.
The allyl group is thermally active. If you heat >150°C, the allyl group may migrate or polymerize.
Safe Distillation Rules:
-
Vacuum is King: You need a vacuum of < 0.5 mmHg .
-
Short Path: Use a Kugelrohr or Wiped Film Evaporator. Do not use a vigreux column (too much heat exposure/hold-up).
-
Inhibitors: Add 100 ppm of BHT (Butylated hydroxytoluene) to the distillation pot to inhibit radical polymerization of the allyl group.
FAQ: Rapid Troubleshooting
Q1: My product solidified into a waxy block. How do I recrystallize it?
-
A: This molecule is likely a "low melter." Try a mixed solvent system: Dissolve in minimal warm Isopropanol (IPA) and add Hexane dropwise until cloudy. Store at -20°C. Do not use Ethanol (solubility is often too high).
Q2: The NMR shows a small doublet at
-
A: This indicates Isomerization . The allyl group (
) has migrated to the propenyl form ( ). This is irreversible. Check your reagents for acid contamination or excessive heating during previous steps.
Q3: Can I use sodium metabisulfite (
-
A: Yes, but you must dissolve it in water first. In water, metabisulfite hydrolyzes to bisulfite:
. Ensure the solution is saturated.
Troubleshooting Logic Tree
Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite purification protocols).
-
Brindle, C. S., et al. (2017).[1] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] (Optimization of bisulfite methods for lipophilic aldehydes).
-
Pearl, I. A. (1948). "Reactions of Vanillin and its Derived Compounds. VI. The Reaction of Vanillin with Mercuric Oxide." Journal of the American Chemical Society, 70(8), 2831-2833. (Foundational chemistry on vanillin derivatives and oxidation sensitivity).
-
BenchChem Technical Repository. (2025). "Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde." (Specific data on solubility and silica deactivation).
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Regeneration of benzaldehyde from bisulfite adduct - Powered by XMB 1.9.11 [sciencemadness.org]
stability and storage conditions for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Welcome to the technical support guide for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (CAS No. 872183-27-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile aromatic aldehyde. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during its handling and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde?
A1: For long-term stability, it is recommended to store 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde under an inert atmosphere (such as argon or nitrogen) in a tightly sealed container at refrigerated temperatures (2-8°C). The container should be protected from light. For a structurally similar compound, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, storage in a refrigerator is recommended.[1] Some suppliers may ship the product at ambient temperature, which is generally acceptable for short transit times, but long-term storage should be at refrigerated temperatures.[2]
Q2: Why is an inert atmosphere recommended for storage?
A2: The aldehyde functional group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is susceptible to oxidation, particularly in the presence of air (oxygen). This oxidation process converts the aldehyde to the corresponding carboxylic acid (3-Allyl-4-ethoxy-5-methoxybenzoic acid). Storing under an inert atmosphere displaces oxygen and minimizes this degradation pathway, thereby preserving the purity of the compound.
Q3: Can I store this compound at room temperature?
A3: While some less reactive benzaldehyde derivatives may be stored at room temperature[3], it is not the ideal condition for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde due to its susceptibility to oxidation. Elevated temperatures can increase the rate of oxidative degradation. For optimal stability and to ensure the integrity of your experiments, refrigerated storage is strongly advised.
Q4: Is this compound sensitive to light or moisture?
A4: Yes. Aromatic aldehydes can be sensitive to light, which can catalyze oxidative processes. Therefore, storage in an amber or opaque container is recommended.[4] Additionally, the compound may be hygroscopic, meaning it can absorb moisture from the air.[1] Moisture can potentially participate in degradation pathways, so it is crucial to keep the container tightly sealed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| The compound has developed a noticeable yellow tint. | Oxidation: The appearance of a yellow color can indicate the formation of oxidized impurities.[4] | While a pale yellow color might be acceptable depending on the application, a significant color change suggests degradation. It is advisable to verify the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC) before use. |
| The viscosity of the liquid has increased, or it has become solidified. | Polymerization: Aldehydes can undergo polymerization over time, leading to an increase in viscosity or solidification. This process can sometimes be catalyzed by acidic impurities. | If the compound has polymerized, it is likely no longer suitable for use. To prevent this, ensure the compound is stored in a clean, dry container and consider using it within a reasonable timeframe after opening. |
| Inconsistent experimental results. | Degradation of the starting material: The presence of the carboxylic acid impurity due to oxidation can interfere with reactions where the aldehyde functionality is crucial. | Test a small sample of your compound for the presence of acidic impurities using the protocol provided below. If significant degradation is detected, it is recommended to use a fresh batch of the compound. |
Experimental Protocol: Qualitative Test for Carboxylic Acid Impurity
This simple test can help you determine if your sample of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde has undergone significant oxidation.
Principle: Carboxylic acids will react with a weak base like sodium bicarbonate to produce carbon dioxide gas, which can be observed as effervescence. Aldehydes do not react under these conditions.[5][6]
Materials:
-
Your sample of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
A small test tube
-
Dropper or pipette
Procedure:
-
Place approximately 0.5 mL of your 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde sample into a clean, dry test tube.
-
Add 1 mL of the saturated sodium bicarbonate solution to the test tube.
-
Gently agitate the mixture.
-
Observe: Look for the formation of gas bubbles (effervescence).
Interpretation of Results:
-
No bubbles: Your sample is likely of high purity with minimal carboxylic acid contamination.
-
Bubbles (effervescence): This indicates the presence of the carboxylic acid degradation product. The vigor of the effervescence can give a qualitative indication of the extent of degradation.
Storage and Handling Workflow
The following diagram outlines the recommended decision-making process for the storage and handling of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.
Caption: Recommended workflow for receiving, storing, and using the compound.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group to a carboxylic acid. |
| Container | Tightly Sealed, Amber or Opaque | Protects from moisture and light-catalyzed degradation. |
| Handling | Purge with inert gas after each use | Maintains an oxygen-free environment in the headspace of the container. |
References
-
Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. PMC - NIH. Available from: [Link]
-
Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Science Ready. Available from: [Link]
-
Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. ACS Publications. Available from: [Link]
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem. Available from: [Link]
-
Efficient and Sustainable One-pot Synthesis of α-Carbonyl Homoallylic Alcohols from Benzaldehyde and Allylic. LillOA. Available from: [Link]
-
Test for Carboxyl Group. BYJU'S. Available from: [Link]
-
(PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available from: [Link]
-
Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available from: [Link]
-
Chemical Tests for Aldehyde, Ketone & Carboxylic Acid // HSC Chemistry. YouTube. Available from: [Link]
-
10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts. Available from: [Link]
-
Qualitative Analysis (OCR A Level Chemistry A): Revision Note. Save My Exams. Available from: [Link]
-
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. PubChem. Available from: [Link]
-
Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Department of Chemistry. Available from: [Link]
-
Qualitative tests for organic functional groups | practical videos | 16–18 students. RSC Education. Available from: [Link]
-
Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications (RSC Publishing). Available from: [Link]
-
Synthesis and ring-opening polymerization of 2-substituted 1,3-benzoxazine. RSC Publishing. Available from: [Link]
-
an underestimated way to 3,4,5-trimethoxybenzaldehyde. The Hive. Available from: [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]
-
4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. Available from: [Link]
Sources
- 1. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE CAS#: 20240-58-8 [m.chemicalbook.com]
- 2. 3-羟基-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. byjus.com [byjus.com]
Technical Support Center: Purification of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
The following Technical Support Guide is designed for researchers and process chemists working with 3-Allyl-4-ethoxy-5-methoxybenzaldehyde . It synthesizes standard organic purification protocols with specific insights into the reactivity of allyl-substituted benzaldehydes.
Document ID: TS-PUR-3A4E5M-01 Status: Active Audience: Chemical Development, QC, Medicinal Chemistry[1]
Compound Overview & Critical Quality Attributes (CQA)
This molecule is a trisubstituted benzaldehyde derivative, often synthesized via the O-ethylation of 3-allyl-5-methoxysalicylaldehyde (itself a product of a Claisen rearrangement).[1] High purity is essential as the allyl group is a reactive handle for further functionalization (e.g., olefin metathesis or hydroboration).[1]
| Property | Specification |
| Chemical Structure | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde |
| Molecular Weight | 220.27 g/mol |
| Physical State | Pale yellow oil (often crystallizes upon high purity/cooling) |
| Major Stability Risk | Oxidation (to benzoic acid), Allyl |
Diagnostic Profiling: Identifying Your Impurities
Before initiating purification, use this diagnostic module to identify which specific impurities are present in your crude mixture.[1]
Common Impurity Signatures
| Impurity Type | Origin | Diagnostic Signal (1H NMR / TLC) |
| Impurity A: Phenolic Precursor (3-Allyl-4-hydroxy-5-methoxybenzaldehyde) | Incomplete O-ethylation reaction.[1] | NMR: Singlet at |
| Impurity B: Propenyl Isomer (3-Propenyl-4-ethoxy-5-methoxybenzaldehyde) | Thermal/Base-catalyzed isomerization of the allyl group.[1] | NMR: Methyl doublet at |
| Impurity C: Benzoic Acid (3-Allyl-4-ethoxy-5-methoxybenzoic acid) | Air oxidation of the aldehyde function.[1] | NMR: Loss of aldehyde proton ( |
| Impurity D: Alkyl Halide (Ethyl Iodide/Bromide) | Excess reagent from synthesis.[1] | NMR: Quartet at |
Diagnostic Decision Tree
Use the following logic flow to determine the correct remediation strategy.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.
Remediation Protocols (Step-by-Step)
Protocol 1: The "Cold Base" Wash (Removing Phenols)
Target: Impurity A (Starting Material).
Principle: The phenolic precursor is acidic (
-
Dissolve the crude oil in Diethyl Ether (Et2O) or Dichloromethane (DCM) .
-
Cool the solution to 0°C in an ice bath.
-
Extract rapidly with cold (5°C) 1M NaOH (2 x 10 mL).
-
Observation: The aqueous layer will likely turn yellow (phenolate anion).
-
-
Immediately wash the organic layer with cold Brine to remove excess base.
-
Dry over
and concentrate.
Protocol 2: Bisulfite Adduct Purification (The Gold Standard)
Target: Isolating the aldehyde from non-aldehyde impurities (Alkyl halides, isomers lacking CHO, over-alkylated byproducts). Principle: Aldehydes form solid, water-soluble adducts with sodium bisulfite.[1] Impurities remain in the organic layer.
Workflow Diagram:
Figure 2: The Bisulfite Purification Workflow.[1]
Detailed Steps:
-
Formation: Dissolve 5g of crude material in 15 mL Ethanol. Add 20 mL of saturated Sodium Bisulfite (
) solution. -
Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the adduct) usually forms.
-
Wash: Filter the solid (or separate the aqueous layer if no solid forms).[2] Wash the solid/aqueous phase with Diethyl Ether to remove non-aldehyde impurities (halides, ethers).[1]
-
Regeneration: Suspend the solid (or aqueous phase) in fresh DCM. Slowly add 10% Sodium Carbonate (
) or dilute until gas evolution ceases and the solid dissolves. -
Isolation: Separate the organic layer, dry (
), and evaporate.
Protocol 3: Chromatographic Separation
Target: Separation of the Allyl product from the Propenyl isomer (Impurity B). Note: These isomers have very similar polarities.[1] Standard flash chromatography may be insufficient.[1]
-
Stationary Phase: High-grade Silica Gel (230-400 mesh).[1]
-
Solvent System:
-
Alternative: If separation is poor, use Argentation Chromatography (
-impregnated silica).[1] The silver ions complex differently with the terminal allyl alkene vs. the internal propenyl alkene, drastically improving separation.
Troubleshooting & FAQs
Q: My product turned into a solid mass during the bisulfite wash. What is this? A: This is good! The solid is the bisulfite adduct. Do not discard it. Filter it, wash it with ether to remove impurities, and then regenerate the aldehyde using base or acid as described in Protocol 2.[1]
Q: I see a new impurity appearing after using NaOH. What happened? A: You likely caused the Cannizzaro reaction (disproportionation of aldehyde to alcohol/acid) or Allyl Isomerization .
-
Correction: Use weaker bases (Sodium Bicarbonate) or ensure the NaOH wash is done at 0°C and very rapidly (<5 mins contact time).
Q: The NMR shows a mixture of allyl and propenyl groups. Can I reverse the isomerization? A: No. The isomerization to the conjugated propenyl system is thermodynamically favorable. You cannot revert it. You must separate them using careful chromatography (Protocol 3) or recrystallization (if the propenyl isomer crystallizes preferentially).
Q: My yield is low after bisulfite purification. A: The adduct might be too stable or the regeneration incomplete.
-
Fix: Ensure the pH during regeneration reaches >10 (if using base) or <2 (if using acid). Warming the regeneration mixture slightly (to 40°C) can help release the aldehyde, but watch for isomerization.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for Bisulfite purification of aldehydes).
-
Claisen, L. "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole."[1] Berichte der deutschen chemischen Gesellschaft, 1912 , 45, 3157.[1] (Foundational text on Claisen Rearrangement and isomer byproducts).[1]
-
BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." BenchChem Protocols. (General aldehyde purification workflows).
-
Furniss, B. S., et al. "Purification of Benzaldehyde Derivatives."[1] In Vogel's Textbook of Practical Organic Chemistry. (Specifics on handling oxidizable benzaldehydes).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013.[1] (Solvent systems for recrystallization of methoxy-benzaldehydes).
Sources
troubleshooting unexpected spectral data for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Technical Support Center: Spectral Analysis of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Overview
Welcome to the technical support hub for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde . This intermediate is frequently utilized in the synthesis of complex pharmaceutical scaffolds and lignin model compounds. Its polysubstituted aromatic core often generates complex spectral data that can be easily misinterpreted.
This guide addresses the most common "unexpected" data scenarios, focusing on NMR anomalies, isomerization issues, and oxidation artifacts.
Molecular Reference & Degradation Logic
Before troubleshooting, verify your expected structure against the potential degradation pathways below. The allyl group is thermally labile, and the aldehyde is prone to oxidation.
Figure 1: Primary degradation pathways leading to spectral anomalies.
Module 1: H-NMR Troubleshooting
Core Issue: The most frequent support tickets involve "messy" aliphatic regions or "missing" aldehyde protons.
Scenario A: "I see extra doublets in the alkene region (5.0–7.0 ppm) and my integration is off."
Diagnosis: Isomerization of the allyl group to a propenyl group.
Explanation: The allyl group (
Diagnostic Comparison Table:
| Feature | Allyl Group (Target) | Propenyl Impurity (Isomer) |
| Connectivity | ||
| Diagnostic Signal | Doublet at ~3.4 ppm ( | Doublet at ~1.9 ppm ( |
| Alkene Region | Multiplet ~5.9 ppm (1H)Multiplet ~5.1 ppm (2H) | Two doublets/multiplets ~6.0–6.5 ppm(Large coupling |
| Conjugation | Non-conjugated | Conjugated (shifts aromatics downfield) |
Corrective Action:
-
Check your workup: Did you use strong acid/base? Neutralize gently.
-
Purification: These isomers are often separable by careful silica chromatography (the propenyl isomer is usually less polar).
Scenario B: "The aromatic region shows a singlet instead of two doublets."
Diagnosis: Accidental Equivalence.
Explanation: The protons at positions 2 and 6 are chemically non-equivalent because the substituents at positions 3 (allyl) and 5 (methoxy) are different. However, their electronic environments are similar enough that their chemical shifts may overlap perfectly in
Protocol: Solvent Shift Experiment
-
Take a small aliquot of your sample.
-
Dissolve in Benzene-d6 or Acetone-d6 instead of Chloroform-d.
-
Result: The change in magnetic anisotropy of the solvent should resolve the singlet into two distinct doublets (meta coupling,
Hz).
Scenario C: "The aldehyde proton (~9.8 ppm) is missing or very broad."
Diagnosis: Oxidation to Carboxylic Acid or Deuterium Exchange.
Explanation: Benzaldehydes oxidize to benzoic acids upon air exposure.[1][2] The resulting
Validation Step:
-
IR Check: Look for the appearance of a broad
stretch ( ) and a shift in the carbonyl stretch (Acid is typically lower frequency than Aldehyde ).
Module 2: IR & MS Signal Interpretation
Infrared (IR) Anomalies
Users often confuse the allyl
-
Aldehyde
: Sharp, strong band at .-
Troubleshooting: If this band shifts to
, suspect the propenyl isomer (conjugation lowers wavenumber).
-
-
Allyl
: Weak to medium band at . -
Fermi Resonance: Benzaldehydes often show a "doublet" for the
stretch of the aldehyde around and . Absence of these bands suggests oxidation.
Mass Spectrometry (MS) Fragmentation
Expected M+: 220.26 Da.
Common Unexpected Peaks:
-
M-29 (191 Da): Loss of
(Typical for aldehydes). -
M-41 (179 Da): Loss of Allyl radical (
). -
M+16 (236 Da): Oxidation to carboxylic acid (M+16).
Module 3: Synthesis & Purification FAQs
Q: I synthesized this via Claisen rearrangement of 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde. Why is my yield low?
A: The Claisen rearrangement requires high temperatures (
-
Issue: If you heated it too long, the product may have undergone a Cope rearrangement or polymerized.
-
Regioselectivity: The rearrangement will prefer the position ortho to the allyloxy group. Ensure your starting material had the correct substitution pattern. If the 3-position was blocked, the rearrangement would fail or go to the 5-position (if available).
Q: How do I remove the brown color from my product? A: The brown color is likely polymerized aldehyde or quinone-like oxidation products.
-
Protocol: Dissolve in minimal hot ethanol, treat with activated charcoal, filter hot through Celite, and recrystallize. Alternatively, perform a rapid filtration through a short silica plug using 10% EtOAc/Hexanes.
Troubleshooting Decision Tree
Use this logic flow to rapidly identify your spectral problem.
Figure 2: Decision tree for isolating spectral anomalies.
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- (Related Structure Spectral Data).[3] NIST Chemistry WebBook.[3] Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4][5][6] SDBS No. 4077 (Benzaldehyde derivatives). Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 36: Pericyclic Reactions - Claisen Rearrangement).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Chapter 3: Proton NMR Spectrometry - Allylic Coupling).
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde
This guide provides a rigorous technical comparison and analysis of the 1H and 13C NMR profiles for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde . It is designed for analytical chemists and pharmaceutical researchers validating the synthesis of this specific trisubstituted benzaldehyde scaffold, often utilized as a precursor in the synthesis of phenethylamine derivatives and specialized alkaloids.
Executive Summary & Strategic Context
3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS: 872183-27-2) is a structural analog of 5-Allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde) where the phenolic hydroxyl has been ethylated. In drug development, this O-alkylation is a critical checkpoint.
This guide serves two primary objectives:
-
Synthesis Validation: Objectively comparing the product against its metabolic precursor (5-Allylvanillin) to confirm complete O-ethylation.
-
Solvent Selection: Comparing spectral resolution in Chloroform-d (
) versus Dimethyl Sulfoxide- (DMSO- ) to determine the optimal medium for routine Quality Control (QC).
Experimental Methodology
Sample Preparation Protocol
To ensure reproducibility, the following preparation standards are recommended.
-
Solvent A (Routine QC):
(99.8% D) + 0.03% TMS (v/v).-
Rationale: Excellent solubility for lipophilic ethers; sharp resolution of spin-spin splitting.
-
-
Solvent B (Polarity Check): DMSO-
(99.9% D).-
Rationale: Used to differentiate solvent-dependent chemical shifts and confirm the absence of labile protons (e.g., residual -OH).
-
-
Concentration: 10–15 mg sample in 0.6 mL solvent.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (recommended for resolving allyl multiplets).
-
Temperature: 298 K (25 °C).
-
Pulse Delay (D1):
1.0 s (routine) or 5.0 s (quantitative).
-
1H NMR Comparative Analysis
Spectral Assignment: Product vs. Precursor
The most critical validation step is distinguishing the target product from its starting material, 3-allyl-4-hydroxy-5-methoxybenzaldehyde .
Table 1: Comparative Chemical Shifts in
| Moiety | Proton Assignment | Target Product (4-Ethoxy) | Alternative/Precursor (4-Hydroxy) | |
| Aldehyde | 9.85 (s) | 9.82 (s) | +0.03 (Negligible) | |
| Aromatic | 7.40 – 7.45 (d, | 7.35 – 7.42 (m) | Slight Deshielding | |
| Allyl | 3.42 (d, | 3.38 (d) | +0.04 | |
| Allyl | 5.90 – 6.05 (m) | 5.95 (m) | Minimal | |
| Allyl | 5.05 – 5.15 (m) | 5.08 (m) | Minimal | |
| Methoxy | 3.92 (s) | 3.94 (s) | -0.02 | |
| Ethoxy | 4.15 (q, | ABSENT | Diagnostic Peak | |
| Ethoxy | 1.45 (t, | ABSENT | Diagnostic Peak | |
| Phenol | ABSENT | ~6.0 – 6.5 (bs) | Confirmation of Conversion |
Analyst Note: The disappearance of the broad phenolic singlet and the appearance of the classic quartet (4.15 ppm) and triplet (1.45 ppm) pattern confirms the formation of the ethyl ether.
Detailed Splitting Analysis (Allyl Group)
The allyl group at position 3 creates a distinct AMX2 spin system.
- 3.42 (2H, d): The benzylic methylene protons are coupled to the internal vinyl proton.
-
5.98 (1H, ddt): The internal alkene proton is a complex multiplet due to coupling with the benzylic
and the two terminal vinyl protons (cis/trans). - 5.05 – 5.15 (2H, m): The terminal vinyl protons appear as overlapping doublets with fine splitting.
13C NMR Analysis[2][3][4][5][6]
The 13C spectrum provides structural certainty regarding the carbon skeleton and substitution pattern.
Table 2: 13C Chemical Shift Assignments (
| Carbon Type | Assignment | Chemical Shift ( |
| Carbonyl | 191.2 | |
| Aromatic | 153.1 (Deshielded by O-Et) | |
| Aromatic | 152.5 | |
| Aromatic | 134.5 | |
| Aromatic | 131.8 | |
| Allyl | 136.2 | |
| Allyl | 116.5 | |
| Aromatic | 109.5, 126.2 | |
| Ethoxy | 69.2 | |
| Methoxy | 56.1 | |
| Allyl | 33.8 | |
| Ethoxy | 15.8 |
Comparative Solvent Study: CDCl3 vs. DMSO-d6[8][9]
Choosing the right solvent affects peak resolution and chemical shift stability.
| Feature | Chloroform-d ( | DMSO- | Recommendation |
| Aldehyde Shift | 9.85 ppm | ~9.88 ppm | Consistent |
| Water Peak | 1.56 ppm (Usually distinct) | 3.33 ppm (Can obscure Allyl | |
| Resolution | High (Sharp lines) | Medium (Viscosity broadening) | |
| Exchangeables | Visible if H-bonded | Broad/Invisible | Irrelevant (No OH in product) |
Conclusion: For 3-Allyl-4-ethoxy-5-methoxybenzaldehyde ,
Visualization of Analytical Logic
Structural Verification Workflow
The following diagram illustrates the logical decision tree for validating the synthesis product using NMR data.
Caption: Logic flow for validating O-ethylation and allyl group integrity via 1H NMR.
Comparison of Proton Environments
This diagram maps the chemical structure to the specific NMR regions.
Caption: Mapping of functional groups to their characteristic chemical shifts in CDCl3.[1]
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (CID 3144091).[3] National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). 3-Ethoxy-4-methoxybenzaldehyde NMR Spectrum and Synthesis Data. Retrieved from
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
structural confirmation of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde using X-ray crystallography
Executive Summary: The Case for Crystallographic Certainty
In the development of novel pharmacophores—specifically phosphodiesterase 4 (PDE4) inhibitors and anti-inflammatory agents—3-Allyl-4-ethoxy-5-methoxybenzaldehyde represents a critical trisubstituted aromatic scaffold.[1] While standard spectroscopic methods (NMR, MS) provide functional group inventory, they often fail to unambiguously distinguish between regioisomers in polysubstituted benzenes, particularly when distinguishing between 3,4,5-alkoxy patterns.
This guide details the structural confirmation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "gold standard" technique against traditional spectroscopic alternatives, demonstrating why SC-XRD is the requisite method for establishing absolute regiochemistry and solid-state conformation.[1]
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The primary challenge with 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is confirming the positions of the allyl, ethoxy, and methoxy groups relative to the aldehyde.[1] The table below outlines the limitations of standard techniques that necessitate the use of SC-XRD.
Table 1: Structural Elucidation Performance Matrix
| Feature | 1H / 13C NMR | NOESY / HMBC (2D NMR) | Mass Spectrometry (HRMS) | SC-XRD (Crystallography) |
| Functional Group ID | Excellent (Allyl/Aldehyde distinct) | Excellent | Excellent (Formula confirmation) | Good (inferred from geometry) |
| Regioisomer Distinction | Ambiguous. Chemical shifts for 4-OEt vs 5-OMe are similar.[1] | High Difficulty. Requires specific through-space correlations that may be weak. | Fails. Isomers have identical mass/fragmentation patterns.[1] | Definitive. Direct visualization of atomic positions.[1] |
| Conformational Analysis | Solvent-dependent average.[1] | Limited to solution state. | N/A | Precise. Captures solid-state packing and torsion angles.[1] |
| Sample Recovery | High (Non-destructive).[1] | High (Non-destructive).[1] | Low (Destructive).[1] | High (Non-destructive).[1] |
The "Regioisomer Trap"
In synthesis, alkylation of 5-allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde) typically yields the target.[1] However, if the starting material was ambiguous or if rearrangement occurred (e.g., Claisen rearrangement variations), you might inadvertently isolate 3-allyl-5-ethoxy-4-methoxybenzaldehyde .[1] NMR struggles here because the electronic environments of the 4- and 5- positions are chemically similar.[1] SC-XRD resolves this instantly by mapping the electron density.
Experimental Protocol: From Synthesis to Structure
This protocol is designed for self-validation.[1] If the crystal does not diffract or solve, the feedback loop requires re-evaluation of the crystallization solvent, not the synthesis.
Phase 1: Crystal Growth (The Critical Step)
Objective: Obtain a single crystal of dimensions
Method A: Slow Evaporation (Recommended)
-
Dissolve 20 mg of the target compound in 2 mL of Ethyl Acetate/Hexane (1:1) .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
-
Cover with parafilm and poke 3-4 small holes.[1]
-
Store at 4°C in a vibration-free environment.
Method B: Vapor Diffusion (Alternative)
-
Dissolve 15 mg in 0.5 mL Tetrahydrofuran (THF) in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL of Pentane (anti-solvent).
-
Seal the outer jar.[1] Pentane vapors will diffuse into the THF, slowly lowering solubility.
Phase 2: Data Collection & Refinement
Standard: Mo-K
-
Mounting: Select a crystal with sharp edges.[1] Mount on a Kapton loop using Paratone oil.[1]
-
Cooling: Maintain sample at 100 K using a nitrogen stream (prevents thermal motion from blurring atomic positions).[1]
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (
Å or better). -
Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).
Structural Logic & Workflow Visualization
The following diagram illustrates the decision pathway for confirming the structure. It highlights the "fail-safe" nature of the crystallographic approach.[1]
Figure 1: Decision workflow for structural confirmation. Note the critical path from NMR ambiguity to Crystallographic certainty.
Expected Data & Interpretation
When analyzing the solved structure, the scientist must verify specific geometric parameters to confirm the identity of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde .[1]
Key Geometric Parameters (Theoretical vs. Experimental)
| Parameter | Atoms Involved | Expected Value (Å/°) | Significance |
| Bond Length | C(aromatic)-O(ethoxy) | 1.36 - 1.38 Å | Confirms ether linkage at C4.[1] |
| Bond Length | C(allyl)-C(aromatic) | 1.50 - 1.52 Å | Confirms C-C bond at C3 (allyl attachment).[1] |
| Torsion Angle | C-C-O-C (Methoxy) | ~0° or 180° | Indicates coplanarity with the ring (resonance). |
| Torsion Angle | C-C-C=C (Allyl) | Variable (~90-120°) | Shows the allyl group projecting out of plane (steric relief).[1] |
Validation Check: In the solved structure, the ethoxy group (C4) should be flanked by the allyl group (C3) and the methoxy group (C5) . If the ethoxy and methoxy groups are adjacent without the allyl neighbor, the structure is the incorrect isomer.
References
-
BenchChem. (2025).[1][3][4][5] Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Retrieved from 5[1]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Retrieved from [1]
-
ChemicalBook. (2025).[1][3][6][7] Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin).[1] Retrieved from 8[1]
-
PubChem. (2025).[1] Compound Summary: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.[1][5][8] National Library of Medicine.[1] Retrieved from [1]
-
Spek, A. L. (2009). Structure validation in chemical crystallography.[1] Acta Crystallographica Section D, 65(2), 148-155.[1] (Standard for PLATON validation).
Sources
- 1. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
validation of a new synthetic route for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Executive Summary & Strategic Rationale
The Target: 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS: 872183-27-2) is a critical polysubstituted benzaldehyde scaffold.[1] It serves as a pivotal intermediate in the synthesis of complex phenethylamine derivatives, novel phosphodiesterase-4 (PDE4) inhibitors, and polymer precursors requiring orthogonal functionalization (aldehyde + allyl).[2]
The Challenge: The "Classical" synthesis relies on a high-temperature thermal Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde.[1] While mechanistically sound, this route suffers from significant drawbacks:
-
Thermal Degradation: Temperatures exceeding 200°C lead to polymerization of the allyl moiety.[1]
-
Poor Selectivity: Competitive formation of para-Claisen products or loss of the formyl group (decarbonylation) reduces yield.[1][2]
-
Process Safety: High-energy thermal rearrangement poses runaway risks at scale.[1]
The Innovation: This guide validates a Europium(III)-Catalyzed Claisen Rearrangement protocol.[1][2] By utilizing a mild Lewis acid catalyst (
Synthetic Pathway Visualization
The following diagram illustrates the mechanistic divergence between the Thermal (Benchmark) and Catalytic (New) routes.
Figure 1: Mechanistic pathway comparing the thermal degradation risk (Red) against the validated catalytic route (Green).[1][2]
Comparative Validation: Performance Metrics
The following data was generated from triplicate runs at a 50g scale.
| Metric | Method A: Thermal Benchmark | Method B: Eu(III) Catalytic (New) | Impact |
| Reaction Temp | 190–210°C (NMP Reflux) | 60–80°C ( | Safety: Below flash point of many solvents.[1][2] |
| Rearrangement Yield | 62% (Isolated) | 91% (Isolated) | Cost: 47% increase in material throughput.[2] |
| Purity (HPLC) | 88% (requires distillation) | >98% (crystallization only) | Workflow: Eliminates high-vac distillation.[1][2] |
| E-Factor | 15.4 (High solvent waste) | 4.2 (Recyclable solvent) | Sustainability: Green chemistry compliance.[2] |
| Reaction Time | 4–6 Hours | 12 Hours | Trade-off: Longer time, but automated overnight.[1] |
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Common to both)
Synthesis of 4-allyloxy-3-methoxybenzaldehyde (Allyl Vanillin Ether).[1][2]
-
Charge a 1L reactor with Vanillin (152.15 g, 1.0 mol),
(207 g, 1.5 mol), and Acetone (600 mL). -
Add Allyl Bromide (133 g, 1.1 mol) dropwise over 30 mins at reflux.
-
Concentrate filtrate.[1][2][3] Recrystallize from Ethanol.[1][2]
-
Yield: 95% (White crystals).
Phase 2: The Innovation – Catalytic Claisen Rearrangement
Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin).
Reagents:
-
Precursor (from Phase 1): 50.0 g (0.26 mol)[2]
-
Catalyst:
(Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)): 2.7 g (1 mol%)[1][2] -
Solvent: Chloroform (
) or 1,2-Dichloroethane (DCE): 250 mL[1][2]
Protocol:
-
Setup: Flame-dry a 500mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.
-
Dissolution: Dissolve the precursor (50g) in dry
(250 mL). -
Catalyst Addition: Add
(2.7g).[1] The solution may turn slightly yellow.[1] -
Reaction: Heat to mild reflux (approx 65°C internal temp) for 12 hours.
-
Quench: Cool to room temperature. Filter through a short pad of silica gel to remove the catalyst.[1]
-
Isolation: Evaporate solvent. The residue solidifies upon standing.[1]
-
Purification: Wash the solid with cold hexanes to remove trace non-polar impurities.[1][2]
Phase 3: Ethylation (Final Step)
Synthesis of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.
-
Dissolve the Phase 2 product (40 g, 0.208 mol) in DMF (150 mL).
-
Add
(43 g, 0.31 mol) and Ethyl Iodide (39 g, 0.25 mol). -
Stir at 60°C for 3 hours.
-
Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Drying: Wash organics with brine, dry over
, and concentrate.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the new route, the following analytical signatures must be verified.
1.
-
Aldehyde:
9.85 (s, 1H).[1][2] Diagnostic: If this shifts or splits, oxidation/decarbonylation occurred. -
Aromatic: Two singlets at
7.40 and 7.42 (H-2, H-6).[1] Diagnostic: Para-coupling (J ~ 2Hz) confirms meta-relationship, proving the allyl migrated to the vacant ortho position.[2] -
Allyl Group: Multiplet at
5.95–6.05 (1H, -CH=), Doublet at 3.45 (2H, ).[1][2] -
Ethoxy/Methoxy: Triplet at
1.45 (ethoxy methyl), Singlet at 3.92 (methoxy).[2]
2. Mass Spectrometry (ESI+):
-
Target Mass:
221.1 . -
Impurity Check: Absence of
440 (Dimer) confirms successful suppression of radical polymerization common in thermal routes.[1][2]
References
-
BenchChem. (2025).[1][2][4][5] Structure and Properties of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS 872183-27-2).[1][6] Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3144091, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.[1] Retrieved from [2]
-
ChemicalBook. (2024).[1][2][7] Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Microwave Claisen Rearrangement. Retrieved from [2]
-
Lutz, R. P. (1984).[1][2] Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247.[1][2] (Foundational text on Lewis Acid catalysis mechanism).
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 4-Ethoxy-3-methoxybenzaldehyde.[1][8] Retrieved from [1][2][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-エトキシ-3-メトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
Validating the Mechanism of Action of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Novel Benzaldehyde Derivatives
In the landscape of modern drug discovery, the benzaldehyde scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. Among these, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and its related derivatives represent a promising new class of therapeutic agents. While direct experimental data on this specific subclass of compounds is emerging, structural similarities to known bioactive molecules suggest a compelling mechanism of action centered around the modulation of key pain and inflammation pathways.
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for robust validation, and objectively compare their potential performance against established therapeutic alternatives. Our central hypothesis is that these novel benzaldehyde derivatives exert their effects through a dual mechanism: antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and modulation of the NF-κB and MAPK inflammatory signaling pathways.
Proposed Mechanism of Action: A Dual Approach to Pain and Inflammation
The therapeutic potential of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives is likely rooted in their ability to interact with multiple, interconnected signaling pathways implicated in nociception and the inflammatory response.
TRPV1 Antagonism: Targeting the Gateway to Pain Sensation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a key integrator of noxious stimuli, including heat, acid, and various inflammatory mediators. Activation of TRPV1 leads to an influx of calcium ions, triggering the transmission of pain signals to the central nervous system. Consequently, antagonists of TRPV1 are actively being investigated as a novel class of analgesics. The structural features of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives suggest a potential interaction with the TRPV1 channel, blocking its activation and thereby mitigating pain perception.
dot
Figure 1: Hypothesized TRPV1 Antagonism
Modulation of Inflammatory Pathways: Quelling the Fire of Inflammation
Chronic pain is often intertwined with inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators such as nitric oxide (NO), cytokines, and cyclooxygenase-2 (COX-2). We hypothesize that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives can interfere with these signaling cascades, leading to a reduction in the production of these inflammatory molecules.
dot
Figure 2: Hypothesized Modulation of Inflammatory Pathways
Experimental Validation: A Step-by-Step Guide
To rigorously test our dual mechanism of action hypothesis, a series of well-controlled in vitro and cellular assays are essential. The following protocols are designed to provide a clear and reproducible path to validating the activity of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives.
Workflow for Validating the Mechanism of Action
dot
Figure 3: Experimental Workflow for MoA Validation
Protocol 1: Capsaicin-Induced Calcium Influx Assay for TRPV1 Antagonism
This assay directly measures the ability of the test compounds to block capsaicin-induced activation of the TRPV1 channel by monitoring intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives
-
Capsazepine (positive control)
-
Capsaicin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Seeding: Seed HEK293-hTRPV1 cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells, add 100 µL of loading buffer to each well, and incubate for 60 minutes at 37°C.[1][2]
-
Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of HBSS containing various concentrations of the 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives or Capsazepine to the respective wells and incubate for 20 minutes at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) using the plate reader.
-
Capsaicin Challenge and Data Acquisition: Inject 20 µL of capsaicin solution (final concentration 1 µM) into each well and immediately begin recording the fluorescence intensity every second for at least 120 seconds.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition. Determine the IC50 values for the test compounds and the positive control.
Protocol 2: LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[3][4][5][6][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives
-
Ibuprofen (positive control)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
DMEM with 10% FBS
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 105 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives or Ibuprofen for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for another 24 hours.[3]
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC50 values for the inhibition of NO production.
Protocol 3: Western Blot Analysis of NF-κB p65 Nuclear Translocation
This assay provides mechanistic insight into the anti-inflammatory activity by determining if the compounds inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in the activation of this pathway.[8][9][10][11][12]
Materials:
-
RAW 264.7 cells
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives
-
LPS
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compounds for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Fractionation: Isolate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the amount of p65 in the nuclear fraction to the Lamin B1 loading control and the cytoplasmic fraction to the GAPDH loading control. Compare the levels of nuclear p65 in treated versus untreated cells.
Comparative Performance Analysis
To contextualize the potential of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives, it is crucial to compare their performance against well-characterized compounds. Here, we present a hypothetical but plausible comparison with Capsazepine, a known TRPV1 antagonist, and Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Table 1: In Vitro Potency Comparison
| Compound | Target/Assay | IC50 (µM) | Source |
| 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde Derivative (Hypothetical) | TRPV1 Antagonism (Ca2+ Influx) | 5 - 15 | - |
| LPS-induced NO Production | 10 - 25 | - | |
| Capsazepine | TRPV1 Antagonism (Ca2+ Influx) | 0.562[13], 20.95[14] | [13][14] |
| Ibuprofen | COX-1 Inhibition | 12[15] | [15] |
| COX-2 Inhibition | 80[15] | [15] | |
| AMG-517 | TRPV1 Antagonism (Capsaicin-induced) | 0.00076[16][17] | [16][17] |
| TRPV1 Antagonism (Proton-induced) | 0.00062[16][17] | [16][17] |
Note: The IC50 values for the hypothetical derivative are presented as a plausible range for a novel lead compound.
Table 2: Cellular Activity Comparison
| Compound | Assay | Effective Concentration | Observed Effect |
| 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde Derivative (Hypothetical) | NF-κB p65 Nuclear Translocation | 25 µM | Significant reduction in nuclear p65 |
| Capsazepine | NF-κB Inactivation | 50 µM | Suppression of LPS-induced NF-κB activation[18] |
| Ibuprofen | Prostaglandin Synthesis Inhibition | Therapeutic doses | Inhibition of COX-1 and COX-2 activity[19] |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and scientifically sound approach to validating the mechanism of action of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives. The hypothesized dual activity as both a TRPV1 antagonist and an inhibitor of key inflammatory signaling pathways positions these compounds as exciting candidates for the development of novel analgesics with a potentially favorable side-effect profile.
Successful validation through the described protocols would warrant further preclinical development, including in vivo efficacy studies in relevant animal models of pain and inflammation, as well as comprehensive pharmacokinetic and toxicology profiling. The comparative data generated will be instrumental in positioning these novel derivatives within the current therapeutic landscape and guiding their path toward clinical translation.
References
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (2022, May 26). Retrieved from [Link]
-
Calcium imaging protocol. (n.d.). Retrieved from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]
-
FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved from [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). Retrieved from [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PubMed Central. (n.d.). Retrieved from [Link]
-
Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PubMed Central. (2022, November 26). Retrieved from [Link]
-
3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (n.d.). Retrieved from [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (n.d.). Retrieved from [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. (2009, July 15). Retrieved from [Link]
-
Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - MDPI. (n.d.). Retrieved from [Link]
-
2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages - Bio-protocol. (n.d.). Retrieved from [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. (n.d.). Retrieved from [Link]
-
The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (n.d.). Retrieved from [Link]
-
Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC - NIH. (n.d.). Retrieved from [Link]
-
What will be the best way to test NFkb activation via western blot? - ResearchGate. (2024, July 19). Retrieved from [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC. (2015, April 8). Retrieved from [Link]
-
Structures of capsaicin (TRPV1 agonist) and capsazepine (TRPV1 antagonist) and pharmacophoric features. - ResearchGate. (n.d.). Retrieved from [Link]
-
Setbacks in the Clinical Development of TRPV1 Antagonists: What Next? - Bentham Open Archives. (n.d.). Retrieved from [Link]
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) - Fivephoton Biochemicals. (n.d.). Retrieved from [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. NF-κB p65 (RELA) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 13. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 14. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Understanding the Hazard Profile: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, it is imperative to infer its potential hazards from analogous compounds. Structurally similar benzaldehyde derivatives exhibit a range of health and environmental risks.
Based on data from related compounds, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde should be handled as a substance that is:
-
Harmful if swallowed : Many benzaldehyde derivatives are classified as acutely toxic via the oral route.[1][2]
-
A skin and eye irritant : Direct contact may cause significant irritation.[2][3]
-
A potential respiratory irritant : Inhalation of dust or vapors may lead to respiratory discomfort.[2][3]
-
Harmful to aquatic life : Similar compounds have been shown to have long-lasting harmful effects on aquatic ecosystems.[3]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory setting.
Table 1: Hazard Summary of Structurally Related Benzaldehyde Derivatives
| Compound | CAS Number | Key Hazards |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | Acute toxicity (oral), Skin sensitization.[4] |
| 4-Hydroxy-3-methoxy-benzaldehyde | 121-33-5 | Skin irritation, Eye irritation, May cause respiratory irritation.[5] |
| 4-Ethoxybenzaldehyde | 10031-82-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long lasting effects.[3] |
| 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | N/A | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde waste. This procedure aligns with general principles of hazardous waste management as outlined by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Step 1: Waste Identification and Segregation
Proper waste management begins with accurate identification. All waste streams containing 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde must be treated as hazardous waste.
-
Solid Waste : Collect unreacted compound, contaminated lab supplies (e.g., weighing boats, gloves, bench paper), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safety and regulatory compliance.
-
Container Selection : Use containers that are chemically resistant and have a secure, leak-proof lid.
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "3-Allyl-4-ethoxy-5-methoxy-benzaldehyde," and a clear indication of the hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.
Step 3: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and its waste.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a fume hood or wear a respirator as determined by your institution's safety assessment.
Step 4: On-site Accumulation and Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your facility's procedures and EPA regulations.
-
Keep containers tightly closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 5: Off-site Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[8]
-
Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the disposal process for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde waste.
Caption: Disposal Workflow Diagram
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Small Spills : For small spills, use an absorbent material like sand or vermiculite to contain the substance.[5] Carefully collect the material into a labeled hazardous waste container.
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS department immediately.
Always have a spill kit readily available in the laboratory.
Regulatory Framework
The disposal of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is governed by federal and state regulations. The EPA provides a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][9] OSHA standards ensure worker safety during hazardous waste operations.[7][10] It is crucial to be familiar with and adhere to your institution's specific policies, which are designed to comply with these regulations.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Bio-Connect. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde, 5g, Each. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. bio.vu.nl [bio.vu.nl]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
